Acetylcholinesterase (AChE) Inhibitory Activity of Alpha-Onocerol Compared to Clinical Reference
Alpha-Onocerol demonstrates a specific and quantifiable inhibitory effect on acetylcholinesterase (AChE). In a bioassay-guided fractionation study, the compound isolated from *Lycopodium clavatum* exhibited an IC50 of 5.2 µM against AChE [1]. This activity validates its selection as a distinct chemical probe for cholinergic research, as the inhibitory effect was responsible for the observed activity (49.85% inhibition) of the crude extract at 1 mg/mL [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition |
|---|---|
| Target Compound Data | IC50 = 5.2 µM |
| Comparator Or Baseline | Positive control (clinical AChE inhibitor standards like Galantamine typically exhibit IC50 in the low µM range) |
| Quantified Difference | The IC50 of 5.2 µM is within the active range for natural product AChE inhibitors, demonstrating comparable potency to some clinical references. |
| Conditions | *In vitro* Ellman spectrophotometric method against AChE |
Why This Matters
This quantifiable AChE inhibition profile, distinct from its own downstream metabolites like serratenediol, defines alpha-Onocerol as a specific molecular tool for studying cholinergic pathways and validating target engagement in neurological disorder models.
- [1] Orhan, I., Terzioglu, S., & Sener, B. Alpha-onocerin: An Acetylcholinesterase Inhibitor From Lycopodium clavatum. *Planta Medica*, 2003, 69(3), 265-7. PMID: 12677532. View Source
